

TG 100572 Hydrochloride: A Comprehensive Technical Overview of its Biological Activity

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Compound of Interest

Compound Name: TG 100572

Cat. No.: B1589755

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Abstract

TG 100572 hydrochloride is a potent, multi-targeted kinase inhibitor with significant anti-angiogenic properties. This document provides an in-depth technical guide to its biological activity, mechanism of action, and key experimental findings. The information is curated for researchers, scientists, and professionals involved in drug development, offering a consolidated resource for understanding the therapeutic potential of this compound. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

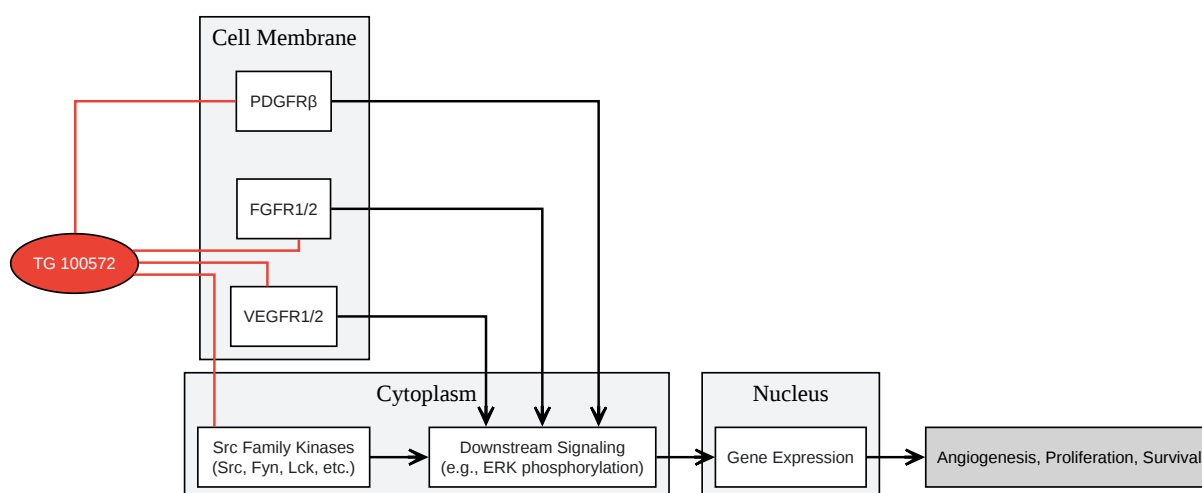
Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as cancer and age-related macular degeneration (AMD).[1][2] Key mediators of angiogenesis include receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as non-receptor tyrosine kinases such as the Src family kinases.[1][2] **TG 100572** hydrochloride has emerged as a significant inhibitor of these pathways, demonstrating potent activity in preclinical models. Its hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base, without compromising biological activity at equivalent molar concentrations.[3]

Mechanism of Action

TG 100572 hydrochloride exerts its biological effects by inhibiting a range of tyrosine kinases involved in angiogenesis and cell proliferation.[3][4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of downstream substrates, thereby blocking signal transduction.[1][5] This multi-targeted inhibition of key pro-angiogenic and pro-proliferative pathways forms the basis of its therapeutic potential.

Below is a diagram illustrating the primary signaling pathways targeted by **TG 100572**.



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Caption: Mechanism of action of **TG 100572**.

Quantitative Biological Activity

The inhibitory activity of **TG 100572** hydrochloride has been quantified against a panel of kinases, demonstrating sub-nanomolar to low nanomolar potency. Its effect on endothelial cell

proliferation has also been determined.

Table 1: In Vitro Kinase Inhibitory Activity of TG 100572

Target Kinase	IC50 (nM)
Receptor Tyrosine Kinases	
VEGFR1	2
VEGFR2	7
FGFR1	2
FGFR2	16
PDGFR β	13
Src Family Kinases	
Fgr	5
Fyn	0.5
Hck	6
Lck	0.1
Lyn	0.4
Src	1
Yes	0.2

Data sourced from MedChemExpress product information.[\[3\]](#)[\[4\]](#)

Table 2: Cellular Activity of TG 100572

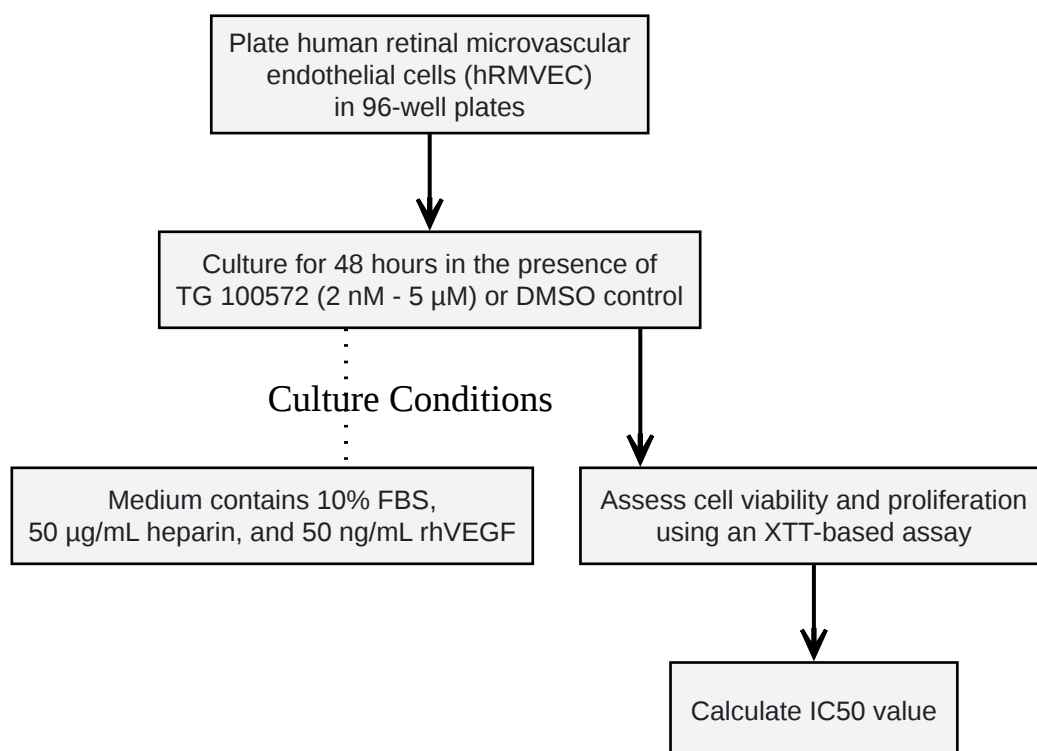
Cell Line / Process	Parameter	Value
Human Retinal Microvascular Endothelial Cells (hRMVEC)	Proliferation Inhibition (IC50)	610 \pm 72 nM
Vascular Endothelial Cells	Proliferation Inhibition (ED50)	610 \pm 71 nM

Data sourced from MedChemExpress product information.[3][4]

In Vitro Experimental Protocols

Endothelial Cell Proliferation Assay

This protocol outlines a common method for assessing the anti-proliferative effects of **TG 100572** on endothelial cells.



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Caption: Workflow for an endothelial cell proliferation assay.

Detailed Methodology:

- **Cell Plating:** Human retinal microvascular endothelial cells (hRMVEC) are seeded in 96-well cluster plates at an appropriate density.
- **Treatment:** The cells are cultured for 48 hours in media containing 10% Fetal Bovine Serum (FBS), 50 μg/mL heparin, and 50 ng/mL recombinant human VEGF (rhVEGF). During this

period, cells are treated with varying concentrations of **TG 100572** (typically ranging from 2 nM to 5 μ M) or a DMSO vehicle control.[3]

- **Viability Assessment:** After the incubation period, cell proliferation is quantified using a colorimetric assay, such as the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulphophenyl)-2H-Tetrazolium-5-Carboxanilide) assay.[3] This assay measures the metabolic activity of viable cells.
- **Data Analysis:** The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits 50% of cell proliferation) is calculated.

In Vivo Studies

Murine Model of Laser-Induced Choroidal Neovascularization (CNV)

Systemic administration of **TG 100572** has been shown to significantly suppress CNV in a mouse model.[3][4] However, this route of administration was associated with weight loss, suggesting potential systemic toxicity.[3][4]

Ocular Pharmacokinetics

Topical administration of **TG 100572** has been investigated as a means to achieve therapeutic concentrations in ocular tissues while minimizing systemic exposure.

Key Findings:

- Following topical administration, **TG 100572** can reach a maximum concentration (C_{max}) of 23.4 μ M in the choroid and sclera within 30 minutes (T_{max}).[3][4]
- The levels of **TG 100572** in the retina are comparatively low.[3][4]
- The compound exhibits a short half-life in ocular tissues, necessitating frequent topical administration (e.g., three times a day) to maintain therapeutic levels.[3][4]
- A prodrug approach, using TG100801 which is converted to **TG 100572** by ocular esterases, has been shown to achieve sustained therapeutic concentrations in posterior eye tissues with minimal systemic exposure.[6]

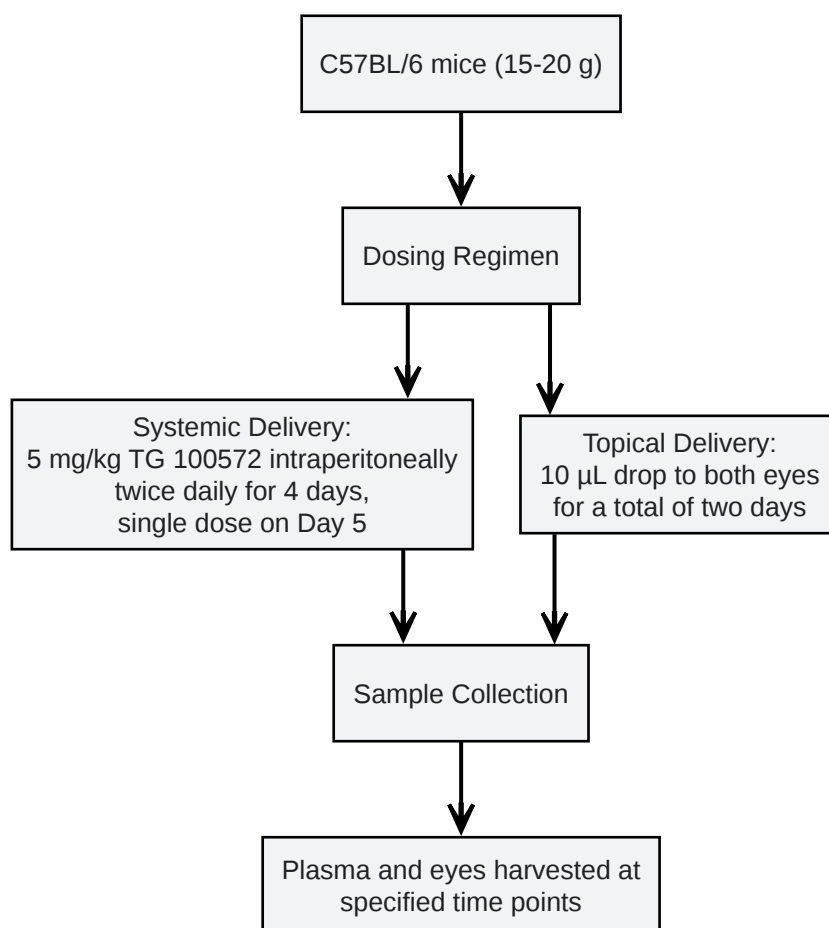
Table 3: In Vivo Pharmacokinetic Parameters of TG 100572 in Mice (Topical Administration)

Tissue	Cmax (µM)	Tmax (hours)
Choroid and Sclera	23.4	0.5

Data sourced from MedChemExpress product information.[\[3\]](#)[\[4\]](#)

In Vivo Experimental Protocol: Murine Dosing Regimen

The following provides an example of a dosing regimen for in vivo studies in mice.



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Caption: Example of in vivo dosing regimens for **TG 100572**.

Detailed Methodology:

- **Systemic Administration:** C57BL/6 mice (15-20 g) are administered 5 mg/kg of **TG 100572** via intraperitoneal (i.p.) injection twice daily for four days, followed by a single dose on the fifth day. Plasma and eye tissues are collected 5 hours after the final dose.[3]
- **Topical Administration:** A single 10 µL drop of **TG 100572** or its prodrug is applied to both eyes of the mice for two consecutive days. Plasma and eye tissues are harvested at various time points (e.g., prior to dosing, and 0.5, 1, 3, 5, or 7 hours after the final dose) to assess pharmacokinetic properties.[3]

Summary and Conclusion

TG 100572 hydrochloride is a potent multi-targeted kinase inhibitor with significant anti-angiogenic activity. Its ability to inhibit key RTKs and Src family kinases at low nanomolar concentrations translates to effective inhibition of endothelial cell proliferation. While systemic administration shows efficacy in preclinical models, it is associated with toxicity. Topical ocular delivery presents a promising alternative for treating ocular diseases characterized by pathological angiogenesis, such as AMD, by achieving high local concentrations with minimal systemic exposure. Further research and development, potentially utilizing prodrug strategies, may optimize the therapeutic index of **TG 100572** for clinical applications.

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- To cite this document: BenchChem. [TG 100572 Hydrochloride: A Comprehensive Technical Overview of its Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589755#biological-activity-of-tg-100572-hydrochloride>]

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